molecular formula C23H23ClN2O3S B3673252 N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3673252
M. Wt: 443.0 g/mol
InChI Key: QCLMEBDGVSOOBN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a glycinamide backbone substituted with chlorinated and methylated phenyl groups, as well as a phenylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-methylaniline with 3,4-dimethylbenzoyl chloride to form an intermediate, which is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-9-11-20(14-17(16)2)26(30(28,29)21-7-5-4-6-8-21)15-23(27)25-22-12-10-19(24)13-18(22)3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMEBDGVSOOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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